molecular formula C14H14N4O B3506023 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Cat. No.: B3506023
M. Wt: 254.29 g/mol
InChI Key: NIWLQJLNJWWSPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents. The structure of this compound consists of a triazole ring fused with a pyrimidine ring, with phenyl and propyl substituents at specific positions.

Preparation Methods

The synthesis of 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be achieved through various synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and eco-friendly method results in the formation of the target compound in good yields . Another approach involves the use of acetylacetone or acetoacetic ester, arylglyoxal hydrate, and aminotriazole in ethanol under reflux conditions . Industrial production methods typically involve optimizing these reactions for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has shown potential as an anticancer, antifungal, and antiviral agent . The compound’s ability to inhibit specific enzymes and receptors makes it a valuable tool in drug discovery and development. Additionally, it is used in the study of various biological pathways and mechanisms, contributing to our understanding of disease processes and potential therapeutic targets.

Mechanism of Action

The mechanism of action of 2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis, making it a promising candidate for anticancer therapy. The compound’s ability to bind to and modulate the activity of various enzymes and receptors further contributes to its diverse biological activities.

Comparison with Similar Compounds

2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one can be compared with other triazolopyrimidine derivatives, such as 5-phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine and 6-phenyl-2-amino-[1,2,4]triazolo[1,5-a]pyrimidine . These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities and applications. The unique combination of phenyl and propyl groups in this compound contributes to its distinct properties and potential as a therapeutic agent.

Properties

IUPAC Name

2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-2-6-11-9-12(19)18-14(15-11)16-13(17-18)10-7-4-3-5-8-10/h3-5,7-9H,2,6H2,1H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWLQJLNJWWSPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)N2C(=N1)N=C(N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 2
2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 3
2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 4
2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 5
2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one
Reactant of Route 6
2-phenyl-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.